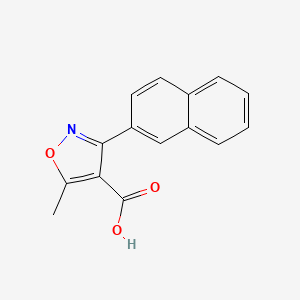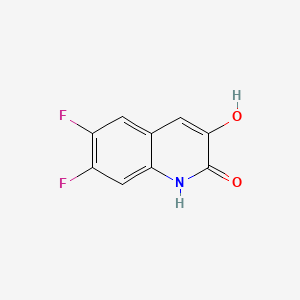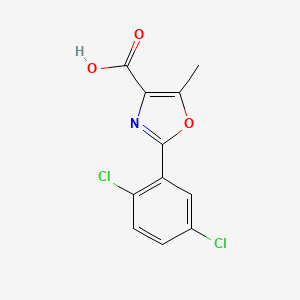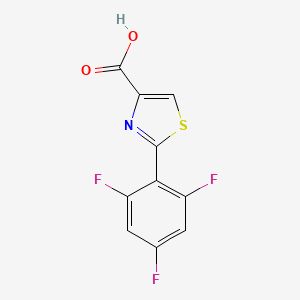
3-Oxo-N-(prop-2-YN-1-YL)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-N-(2-propyn-1-yl)butanamide is an organic compound with the molecular formula C7H9NO2. It is characterized by the presence of a butanamide backbone with a propynyl group attached to the nitrogen atom and a keto group at the third carbon position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-N-(2-propyn-1-yl)butanamide typically involves the reaction of 3-oxobutanoyl chloride with propargylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of 3-Oxo-N-(2-propyn-1-yl)butanamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification of the product may involve techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-N-(2-propyn-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted amides or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Oxo-N-(2-propyn-1-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Oxo-N-(2-propyn-1-yl)butanamide depends on its specific application. In biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The propynyl group can interact with various molecular targets, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-N-phenylbutanamide: Similar structure but with a phenyl group instead of a propynyl group.
3-Oxo-N-(pyrimidin-2-yl)butanamide: Contains a pyrimidinyl group, offering different reactivity and applications.
Uniqueness
3-Oxo-N-(2-propyn-1-yl)butanamide is unique due to the presence of the propynyl group, which imparts specific reactivity and binding properties. This makes it a valuable compound in synthetic chemistry and biochemical research, offering distinct advantages over similar compounds with different substituents.
Propiedades
Fórmula molecular |
C7H9NO2 |
|---|---|
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
3-oxo-N-prop-2-ynylbutanamide |
InChI |
InChI=1S/C7H9NO2/c1-3-4-8-7(10)5-6(2)9/h1H,4-5H2,2H3,(H,8,10) |
Clave InChI |
PNLNSQKNBYWJDR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)NCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13685806.png)



![1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane](/img/structure/B13685826.png)




![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate](/img/structure/B13685857.png)



